molecular formula C18H21ClN4O B2734105 2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide CAS No. 1333570-16-3

2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide

Cat. No.: B2734105
CAS No.: 1333570-16-3
M. Wt: 344.84
InChI Key: ZTSUCPSIFLYBSU-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a carboxamide group, along with an amino-substituted phenyl ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and aldehydes.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with amines in the presence of coupling agents like carbodiimides.

    Amino-Substituted Phenyl Ring: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-3-carboxamide
  • 2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-5-carboxamide
  • 2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-6-carboxamide

Uniqueness

The unique structure of 2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide, particularly the position of the chloro and carboxamide groups on the pyridine ring, imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-23-10-7-14(8-11-23)21-15-4-2-3-5-16(15)22-18(24)13-6-9-20-17(19)12-13/h2-6,9,12,14,21H,7-8,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSUCPSIFLYBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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